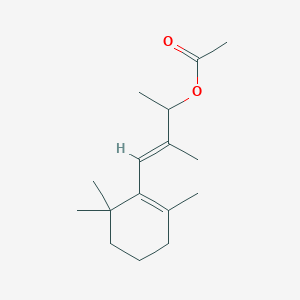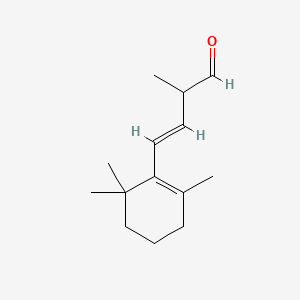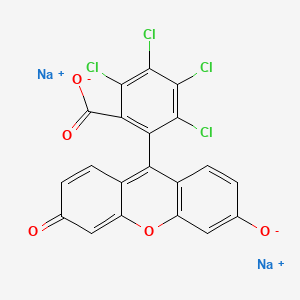
Disodium tetrachlorofluorescein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium tetrachlorofluorescein is a synthetic organic compound with the molecular formula C20H6Cl4Na2O5. It is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the presence of four chlorine atoms attached to the fluorescein structure, which significantly alters its chemical and physical properties. This compound is commonly used in various scientific and industrial applications due to its unique fluorescence properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrachlorofluorescein typically involves the chlorination of fluorescein. The process begins with the reaction of resorcinol with phthalic anhydride to form fluorescein. This intermediate is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions to introduce four chlorine atoms into the molecule. The final step involves the neutralization of the chlorinated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality.
化学反応の分析
Types of Reactions: Disodium tetrachlorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorescein derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrachlorofluorescein quinone, while reduction can yield hydrofluorescein derivatives.
科学的研究の応用
Disodium tetrachlorofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules and structures.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Applied in the manufacturing of dyes, pigments, and other fluorescent materials.
作用機序
The mechanism of action of disodium tetrachlorofluorescein is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various applications, such as imaging and detection. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
類似化合物との比較
Fluorescein: The parent compound of disodium tetrachlorofluorescein, widely used in similar applications.
Phloxine B: A halogenated fluorescein derivative with similar fluorescence properties.
Eosin Y: Another fluorescein derivative used in biological staining and imaging.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which enhance its fluorescence properties and make it more suitable for specific applications, such as pH-sensitive probes and antibacterial agents .
特性
CAS番号 |
77262-35-2 |
|---|---|
分子式 |
C20H6Cl4Na2O5 |
分子量 |
514.0 g/mol |
IUPAC名 |
disodium;2,3,4,5-tetrachloro-6-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |
InChIキー |
ZPQRUPKDFCLRGW-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


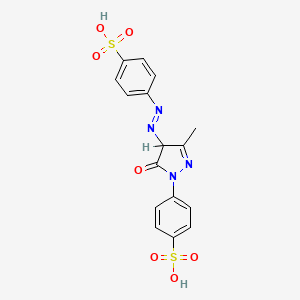
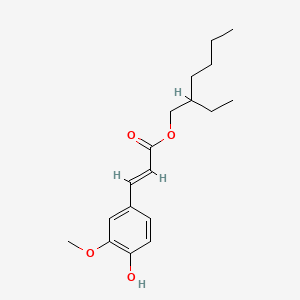
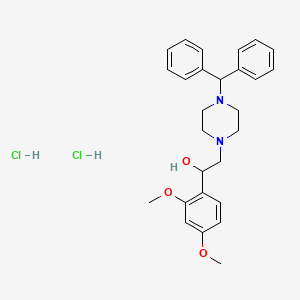
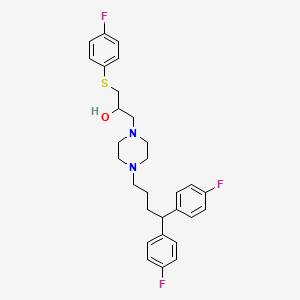
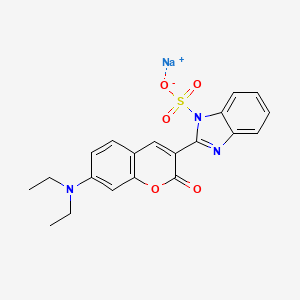
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

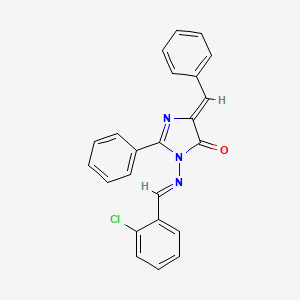
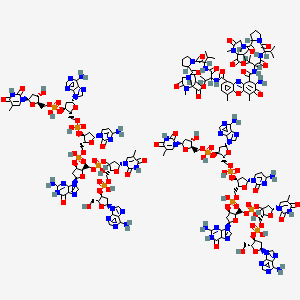
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
